molecular formula C21H28N2O4 B2739308 1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one CAS No. 1351650-41-3

1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one

Cat. No.: B2739308
CAS No.: 1351650-41-3
M. Wt: 372.465
InChI Key: IBVIVRLKIWBESM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one is a complex synthetic compound of significant interest in medicinal chemistry and neuropharmacology research. Its molecular architecture incorporates a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane moiety, a structural feature known to confer favorable physicochemical properties and is often explored as a piperidine bioisostere [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5779569/]. This core structure is linked to a pyrrolidin-2-one scaffold, a prevalent motif in bioactive molecules, suggesting potential application in the design and development of novel ligands for central nervous system (CNS) targets. Researchers are investigating this compound as a key intermediate or a lead structure for probing protein-protein interactions and modulating neurological pathways, particularly those involving G-protein-coupled receptors (GPCRs) and enzymes where such sophisticated molecular scaffolds demonstrate high binding affinity [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00244]. The presence of the spirocyclic system is strategically employed to explore three-dimensional chemical space and to induce conformational restraint, which can lead to improved selectivity and metabolic stability in preclinical models [https://www.sciencedirect.com/science/article/abs/pii/S0223523419306785]. This reagent is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities aimed at advancing therapeutic discovery.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-15-4-5-18(12-16(15)2)23-14-17(13-19(23)24)20(25)22-8-6-21(7-9-22)26-10-3-11-27-21/h4-5,12,17H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVIVRLKIWBESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)OCCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a spirocyclic framework and includes functional groups that contribute to its biological activity. The IUPAC name reflects its intricate structure, which is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly proteins associated with bacterial pathogens. Notably, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the pathogen's survival and virulence. By inhibiting this protein, the compound disrupts critical biological processes within the bacteria, leading to cell death and potential therapeutic effects against tuberculosis .

Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit potent antimycobacterial properties. In a study assessing various azaspiro compounds, it was shown that certain modifications enhance their activity against Mycobacterium tuberculosis. The presence of the dimethylphenyl group appears to play a significant role in increasing the compound's efficacy .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxicity of this compound against mammalian cell lines. The results indicate that while it exhibits antimicrobial properties, it maintains a favorable selectivity index, suggesting that it can target bacterial cells without significantly harming human cells . This selectivity is crucial for developing safe therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismIC50 (µM)Reference
AntitubercularMycobacterium tuberculosis0.5
CytotoxicityHuman Lung Fibroblasts>100
AntimicrobialVarious Bacterial Strains1.0 - 10

Case Study: Efficacy Against Tuberculosis

In a specific case study, researchers synthesized several derivatives of the parent compound and evaluated their activity against M. tuberculosis. The most promising derivative showed an IC50 value of 0.5 µM, indicating strong antimycobacterial activity. This study highlights the potential for developing new antituberculosis drugs based on modifications to the original structure .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Flexibility : Spiro systems are synthesized via SNAr reactions () or hydrazine condensations (), with yields ranging from 54% (compound 45 ) to 86% () .
  • Thermal Stability : Higher melting points in triazaspiro compounds (e.g., 235–236°C for compound 10 ) suggest greater stability versus dioxa-azaspiro analogs .
  • Spectral Validation : HRMS and NMR data across all compounds confirm molecular integrity, with deviations <0.5 ppm in mass accuracy .

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